molecular formula C5H2BrIN2O2 B13134431 4-Bromo-5-iodo-2-nitropyridine

4-Bromo-5-iodo-2-nitropyridine

Cat. No.: B13134431
M. Wt: 328.89 g/mol
InChI Key: ILQHLDNOXYPMKM-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-2-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, iodine, and nitro groups on the pyridine ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-nitropyridine typically involves the nitration of 4-bromo-5-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-nitropyridine and its derivatives depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the nitro group allows for potential interactions with electron-rich sites, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Bromo-2-nitropyridine
  • 5-Iodo-2-nitropyridine
  • 4-Bromo-5-chloro-2-nitropyridine

Comparison: 4-Bromo-5-iodo-2-nitropyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen atom. The combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .

Properties

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

4-bromo-5-iodo-2-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H

InChI Key

ILQHLDNOXYPMKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])I)Br

Origin of Product

United States

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